molecular formula C10H11NO4 B14845324 3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid

3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid

Cat. No.: B14845324
M. Wt: 209.20 g/mol
InChI Key: QVROUOGXQHYUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid is an organic compound that features a dimethylcarbamoyl group attached to a hydroxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like benzene or xylene and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the dimethylcarbamoyl moiety can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Shares the hydroxybenzoic acid core but lacks the dimethylcarbamoyl group.

    3-(Carbamoyl)-2-hydroxybenzoic acid: Similar structure but with a carbamoyl group instead of a dimethylcarbamoyl group.

Uniqueness

3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-(dimethylcarbamoyl)-2-hydroxybenzoic acid

InChI

InChI=1S/C10H11NO4/c1-11(2)9(13)6-4-3-5-7(8(6)12)10(14)15/h3-5,12H,1-2H3,(H,14,15)

InChI Key

QVROUOGXQHYUNE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.